12-Hydroxydodecanoic acid;methane

Polyester synthesis Lipase catalysis Degree of polymerization

12-Hydroxydodecanoic acid (CAS 505-95-3; also known as 12-hydroxylauric acid, sabinic acid, or ω-hydroxydodecanoic acid) is a medium-chain, straight-chain saturated ω-hydroxy fatty acid (C₁₂H₂₄O₃, MW 216.32 g/mol) bearing a terminal primary hydroxyl group at the C12 position. It belongs to the medium-chain hydroxy acids and derivatives class and is recognized as an endogenous human metabolite and a substrate for human class III alcohol dehydrogenase (glutathione-dependent formaldehyde dehydrogenase, ADH3).

Molecular Formula C13H28O3
Molecular Weight 232.36 g/mol
Cat. No. B12821729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Hydroxydodecanoic acid;methane
Molecular FormulaC13H28O3
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESC.C(CCCCCC(=O)O)CCCCCO
InChIInChI=1S/C12H24O3.CH4/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15;/h13H,1-11H2,(H,14,15);1H4
InChIKeyLFRWPJCKLVUWGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Hydroxydodecanoic Acid: A C12 ω-Hydroxy Fatty Acid Building Block with Procurable Multifunctional Differentiation


12-Hydroxydodecanoic acid (CAS 505-95-3; also known as 12-hydroxylauric acid, sabinic acid, or ω-hydroxydodecanoic acid) is a medium-chain, straight-chain saturated ω-hydroxy fatty acid (C₁₂H₂₄O₃, MW 216.32 g/mol) bearing a terminal primary hydroxyl group at the C12 position [1]. It belongs to the medium-chain hydroxy acids and derivatives class and is recognized as an endogenous human metabolite and a substrate for human class III alcohol dehydrogenase (glutathione-dependent formaldehyde dehydrogenase, ADH3) [2]. Unlike shorter-chain ω-hydroxy acids or α-substituted analogs, its exact 12-carbon spacing between the carboxyl and terminal hydroxyl functionalities confers a distinctive balance of crystallinity, membrane transport kinetics, and polycondensation reactivity that directly informs its selection over close structural analogs in polymer synthesis, enzymatic assay development, and functional materials design [3].

Why Generic Substitution of 12-Hydroxydodecanoic Acid with Other ω-Hydroxy Fatty Acids Fails: The Chain-Length Criticality Problem


Although the ω-hydroxy fatty acid family includes close analogs such as 10-hydroxydecanoic acid (C10), 16-hydroxyhexadecanoic acid (C16), and the secondary-alcohol isomer 12-hydroxystearic acid (C18, secondary -OH), empirical data demonstrate that these compounds are not functionally interchangeable with 12-hydroxydodecanoic acid. In enzyme-catalyzed polycondensation, the C12 chain length consistently outperforms the shorter C6 analog (DPavg ~120 vs. ~80) [1]. In membrane systems, 12-hydroxydodecanoic acid exhibits a distinct experimentally measured intrinsic pKₐ (~6.9) that differs from the pKₐ values of both shorter- and longer-chain ω-hydroxy analogs, directly affecting protonated fatty acid flux across lipid bilayers [2]. Furthermore, its homopolymer exhibits a sharp melting transition (Tₘ = 87.6 °C) enabling crystalline-to-elastomeric tuning via copolymerization—a property absent in C16 homopolymers, which exhibit substantially higher melting points (~94–100 °C for the monomer) that shift the processing window [3]. Substituting 12-hydroxydodecanoic acid with an analog without re-optimizing reaction conditions or device performance parameters is therefore not supported by the quantitative evidence base.

Quantitative Evidence Guide: 12-Hydroxydodecanoic Acid Versus Closest Structural Analogs


Lipase-Catalyzed Polycondensation Reactivity: C12 Chain Length Delivers 50% Higher Degree of Polymerization Than C6

In a direct head-to-head comparison of bulk lipase-catalyzed polyesterification under identical conditions, 12-hydroxydodecanoic acid achieved an average degree of polymerization (DPavg) of approximately 120, statistically equivalent to 16-hydroxyhexadecanoic acid and 10-hydroxydecanoic acid, but 50% higher than 6-hydroxyhexanoic acid (DPavg ≈ 80) [1]. The molecular weight distribution remained narrow (M_w/M_n ≤ 1.5) for all medium-to-long chain substrates, indicating controlled polycondensation without the side reactions typical of high-temperature (>200 °C) chemical polyesterification [1]. By 4 hours without vacuum, the DPavg for the C12 and C16 hydroxyacids had already reached ~90, whereas with water removal the DPavg at the same time point was only ~23, demonstrating a counterintuitive water-retention advantage [1].

Polyester synthesis Lipase catalysis Degree of polymerization Green polymer chemistry

Membrane Transport Kinetics: Experimentally Determined Intrinsic pKₐ Distinguishes 12-Hydroxydodecanoic Acid from Other Hydroxy Fatty Acids

In a comparative study of long-chain hydroxy fatty acid (HFA) flip-flop across planar lipid bilayers monitored by scanning pH-sensitive microelectrodes, the intrinsic pKₐ was experimentally determined from electrophoretic mobilities of HFA-containing liposomes [1]. 12-Hydroxydodecanoic acid (12-HLA) exhibited a pKₐ of 6.9, which was measurably distinct from 16-hydroxyhexadecanoic acid (pKₐ = 6.5), 2-hydroxyhexadecanoic acid (pKₐ = 5.4), and 9,10,16-trihydroxyhexadecanoic acid (pKₐ = 6.3) [1]. All four protonated HFAs were shown to move across planar lipid bilayers without protein assistance, with the pH at maximum proton flux approximating the pKₐ of each HFA [1]. The higher pKₐ of 12-HLA relative to C16 ω-hydroxy and α-hydroxy analogs means that a greater fraction of 12-HLA remains in the protonated, membrane-permeant form at physiological pH (~7.0–7.4).

Membrane permeability Hydroxy fatty acid transport Proton flux Lipid bilayer

Homopolymer Thermal Properties Enable Tunable Elastomer Design: Poly(12-HDDA) Tm = 87.6 °C Versus Uncontrolled Crystallinity in C16 Homopolymers

Poly(12-hydroxydodecanoic acid) [poly(12HD)] homopolymer synthesized via lipase catalysis is highly crystalline, exhibiting a well-defined melting temperature (Tₘ) of 87.6 °C and crystallization temperature (T꜀) of 64 °C [1]. When copolymerized with 12-hydroxystearic acid (12HS), both Tₘ and T꜀ decrease systematically with increasing 12HS content: at >60 mol% 12HS the copolymer becomes a viscous liquid at room temperature, and at 36 mol% 12HS the material exhibits elastomeric behavior with a durometer A hardness of 70 [1]. This thermal tunability is possible specifically because poly(12HD) has a Tₘ in a processable intermediate range; in contrast, 16-hydroxyhexadecanoic acid monomer melts at 94–100 °C and its homopolymer is expected to exhibit a substantially higher Tₘ, narrowing the practical copolymerization window for room-temperature elastomer design [2].

Biodegradable elastomers Copolymer thermal tuning Polyester crystallinity Sustainable materials

BAIL-Mediated Polyesterification: M_w up to 50,000 g/mol Achieved in 10–120 Minutes at 90–130 °C Without Added Catalyst

Using Brønsted acid ionic liquids (BAILs) as both reaction medium and catalyst, 12-hydroxydodecanoic acid was directly polyesterified to high molar mass poly(12-HDDA) with M_w up to 50,000 g/mol at atmospheric pressure and low temperature (90–130 °C) after only 10–120 minutes, without any added conventional catalyst [1]. This represents a dramatic reduction in reaction severity compared to conventional bulk polyesterification of ω-hydroxy acids, which typically requires >200 °C, several hours, and applied vacuum to achieve comparable molecular weights [1]. A subsequent study confirmed that M_w up to 40,000 g/mol could be attained in only 5–30 minutes at 90–110 °C in optimized BAILs, and that the 1/1 BAIL/monomer molar ratio yielded the highest molar mass [2]. While 16-hydroxyhexadecanoic acid and 10-hydroxydecanoic acid have also been polymerized, systematic BAIL optimization studies have been specifically reported for the C12 substrate, establishing a benchmark polymerization protocol [1].

Ionic liquid polymerization Sustainable polyester synthesis High molar mass Brønsted acid catalysis

Enzymatic Substrate Identity: 12-Hydroxydodecanoic Acid as the Preferred Long-Chain Substrate for Human ADH3 (Class III Alcohol Dehydrogenase)

BRENDA enzyme database annotations identify 12-hydroxydodecanoic acid as the 'best substrate for ADH3' (human class III alcohol dehydrogenase / glutathione-dependent formaldehyde dehydrogenase, EC 1.1.1.284) among the tested long-chain ω-hydroxy fatty acid substrates, with the reaction: 12-hydroxydodecanoic acid + glutathione + NAD⁺ → S-(11-carboxy)undecanyl-glutathione + NADH + H⁺ [1]. The kinetic mechanism for oxidation of 12-HDDA with NAD⁺ was determined to be random bi-bi, consistent with the published three-dimensional structure of the enzyme [2]. The binary complex crystal structure of human glutathione-dependent formaldehyde dehydrogenase with 12-HDDA has been solved at 2.0 Å resolution (PDB: 1M6W), confirming a well-defined binding pose [3]. In contrast, shorter-chain alcohols (methanol, ethanol) and glycerol show no substrate activity toward the related ω-carboxyalcohol oxidase, establishing chain-length selectivity [4].

Alcohol dehydrogenase ADH3 Enzyme kinetics S-nitrosoglutathione reductase Substrate specificity

Self-Assembled Liquid Crystal Gelator: Ultra-Low Switching Voltage ~1 V Versus >4 V for Competing Reverse-Mode LC Technologies

In reverse-mode liquid crystal (LC) scattering films, 12-hydroxydodecanoic acid (designated G12) functions as a low-molecular-weight physical gelator that self-assembles into a fibrous network within a nematic LC host (HTW106700-100) together with a mesogen monomer (RM257) [1]. The resulting LC-gel demonstrates an ultra-low switching voltage of approximately 1 V [1]. This value is substantially lower than the lowest previously reported switching voltages for normal and reverse-mode LC scattering films, which exceeded 4 V [1]. The fibrous self-assembly of G12 replaces the polymer matrix used in conventional polymer-dispersed LC (PDLC) or polymer-stabilized LC (PSLC) devices, and the low gelator concentration enables the LC molecules to respond freely to external electric fields while the physical gel network provides structural integrity [1].

Liquid crystal gels Physical gelator Reverse-mode display Electro-optical switching Self-assembly

Procurement-Driven Application Scenarios Where 12-Hydroxydodecanoic Acid Is Specifically Indicated


Enzymatic Polyester Synthesis Targeting High Molar Mass Under Mild, Solvent-Free Conditions

When the procurement goal is a hydroxy acid monomer for lipase-catalyzed bulk polyesterification, 12-HDDA enables DPavg ≈ 120 (M_w/M_n ≤ 1.5) at 90 °C without solvent or vacuum, outperforming 6-hydroxyhexanoic acid (DPavg ≈ 80) by 50% and matching the longer-chain C16 analog while avoiding its higher processing temperature requirements [1]. This makes 12-HDDA the most efficient monomer choice among medium-chain ω-hydroxy acids for green polyester synthesis where high molecular weight and narrow dispersity are required.

Biodegradable Elastomer Design via Copolymerization with Tunable Thermal and Mechanical Properties

For laboratories synthesizing biodegradable elastomers, poly(12HD) homopolymer Tₘ of 87.6 °C provides a crystalline baseline that can be continuously tuned to a room-temperature viscous liquid by increasing 12HS comonomer content beyond 60 mol%, with intermediate compositions (e.g., 36 mol% 12HS) yielding elastomeric materials with durometer A hardness of 70 [1]. This tunability range is specifically enabled by the C12 chain length and is not replicable with C16 ω-hydroxy acid monomers that melt above 94 °C.

Membrane Transport Studies of Non-Protein-Mediated Hydroxy Fatty Acid Translocation

12-HDDA exhibits an experimentally determined intrinsic pKₐ of 6.9, placing it closer to physiological pH than 16-hydroxyhexadecanoic acid (pKₐ = 6.5) or 2-hydroxyhexadecanoic acid (pKₐ = 5.4), which increases the fraction of protonated, membrane-permeant species at pH 7.0–7.4 [1]. Researchers investigating protonated fatty acid flip-flop mechanisms should select 12-HDDA when the experimental design requires a hydroxy fatty acid with pKₐ nearest to the physiological range, as this maximizes the observable proton flux signal in planar bilayer assays [1].

Low-Power Liquid Crystal Devices Requiring Sub-2V Switching

For optoelectronic device fabrication requiring reverse-mode scattering with minimal power consumption, 12-HDDA (G12) is the only reported physical gelator that achieves ~1 V switching in LC-gel films—at least a 4-fold reduction compared to the >4 V threshold of conventional PDLC and PSLC technologies [1]. Procurement of 12-HDDA is thus specifically indicated for AR display and smart window development programs where battery-life constraints demand ultra-low driving voltages.

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